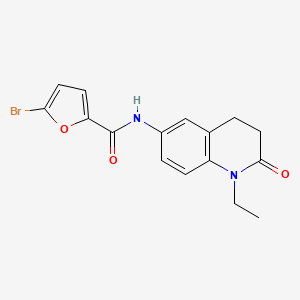

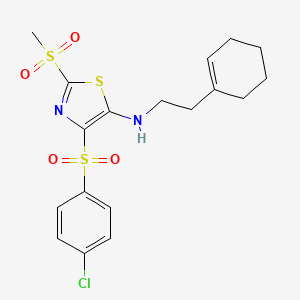

![molecular formula C14H11N3O B2501352 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881041-40-3](/img/structure/B2501352.png)

2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (MPIPC) is a synthetic compound that has been used for a variety of scientific applications due to its unique properties. MPIPC is an imidazopyrimidine-3-carbaldehyde derivative, which is a type of heterocyclic compound. It has been used in a wide range of scientific research and has been found to possess several unique properties that make it a useful tool for scientists and researchers.

Scientific Research Applications

1. Synthesis and Chemical Properties

- Researchers have explored the synthesis of imidazo[1,2-a]pyridines and related compounds through various methods. A study by Mohan et al. (2013) highlights a "water-mediated" hydroamination and silver-catalyzed aminooxygenation process to produce imidazo[1,2-a]pyridine-3-carbaldehydes.

- Rehan et al. (2021) have synthesized heterocyclic rings containing imidazo[1,2-a]pyrimidine moiety for potential anti-corrosion activities.

2. Biological Applications and Antineoplastic Activity

- The compound and its derivatives have been studied for their biological activities. For instance, Ladani et al. (2009) investigated the antibacterial and antifungal activities of derivatives of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde.

- Abdel-Hafez (2007) synthesized a series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, showing variable degrees of antineoplastic activity against some cancer cell lines.

3. Catalytic Applications

- The compound has been utilized in catalysis research. For example, Saddik et al. (2012) evaluated the catalytic activities of imidazolo[1,2-a]pyridine derivatives in the oxidation of catechol.

- Rawat & Rawat (2018) synthesized imidazo[1,2-a]pyrimidines using copper oxide nanoparticles and explored their optical properties and potential as fluorescent sensors.

Future Directions

Future research could focus on exploring the potential applications of “2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” in various fields such as medicine and materials science. The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research thrust area .

Mechanism of Action

Target of Action

The primary target of 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in the production of prostaglandins, which are key mediators in inflammation and pain .

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site, contributing to its inhibitory effect .

Biochemical Pathways

By inhibiting COX-2, the compound disrupts the prostaglandin biosynthesis pathway . This disruption leads to a decrease in the production of prostaglandins, particularly PGE2, which is primarily responsible for pain and inflammation .

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . This makes the compound potentially useful in the management of conditions characterized by inflammation and pain .

properties

IUPAC Name |

2-(4-methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-3-5-11(6-4-10)13-12(9-18)17-8-2-7-15-14(17)16-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJTYOVQZVJKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

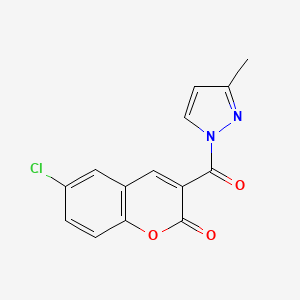

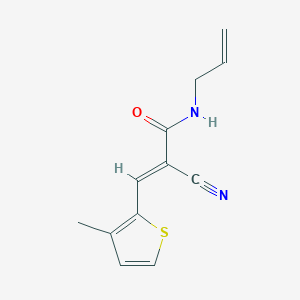

![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)

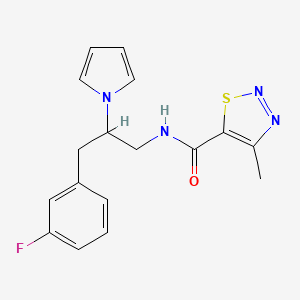

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)

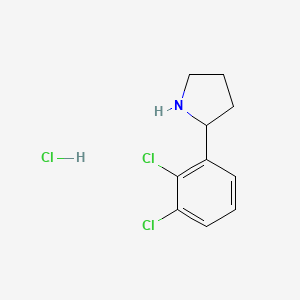

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)

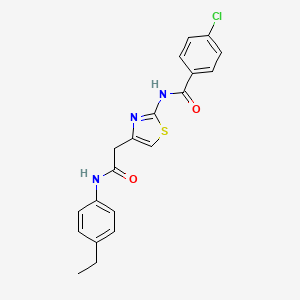

![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)

![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)

![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)